molecular formula C29H42N8O6S B6290140 Tetrazine-PEG3-Biotin CAS No. 1962919-29-4

Tetrazine-PEG3-Biotin

Cat. No.: B6290140
CAS No.: 1962919-29-4
M. Wt: 630.8 g/mol
InChI Key: VUSRWSXBRMTEML-GNKBHMEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-PEG3-Biotin is a bioconjugation reagent that combines the functionalities of tetrazine, polyethylene glycol (PEG), and biotin. This compound is widely used in bioorthogonal chemistry, particularly in the inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine group reacts rapidly and selectively with strained alkenes and alkynes, making it a valuable tool for labeling and modifying biomolecules in a variety of scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG3-Biotin typically involves the following steps:

    Synthesis of Tetrazine Derivative: The tetrazine moiety is synthesized through a series of reactions starting from hydrazine and nitriles, followed by cyclization to form the tetrazine ring.

    PEGylation: The tetrazine derivative is then conjugated with a triethylene glycol (PEG3) spacer. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the PEG linkage.

    Biotinylation: Finally, the PEGylated tetrazine is reacted with biotin, a well-known affinity probe for streptavidin, to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Primary Reaction: Inverse Electron Demand Diels-Alder (iEDDA)

The tetrazine moiety in Tetrazine-PEG3-Biotin reacts with strained alkenes like trans-cyclooctene (TCO) to form a stable dihydropyridazine linkage. This reaction is characterized by:

  • Rapid kinetics : Rate constants (k2k_2) range from 22.7 M⁻¹s⁻¹ (for monosubstituted tetrazines) to >800 M⁻¹s⁻¹ (for methyltetrazines) .

  • Bioorthogonality : Proceeds efficiently in aqueous buffers (pH 4–8) without metal catalysts or reducing agents .

  • High selectivity : Minimal interference with endogenous biomolecules .

The general reaction is:

This compound+TCODihydropyridazine-PEG3-Biotin\text{this compound} + \text{TCO} \rightarrow \text{Dihydropyridazine-PEG3-Biotin}

Kinetic Parameters and Structural Dependence

Reaction rates vary significantly with tetrazine substitution patterns and TCO strain:

Tetrazine TypeRate Constant (k2k_2, M⁻¹s⁻¹)TCO PartnerConditionsSource
3-Monosubstituted tetrazine22.7TCO-PEG3-BiotinpH 4.15, RT
Methyltetrazine>800TCO derivativesPBS buffer, RT
Di-(2-pyridyl)-s-tetrazine2000trans-cycloocteneAqueous/organic

Key Observations :

  • Monosubstituted tetrazines (e.g., this compound) exhibit moderate kinetics suitable for controlled labeling .

  • Steric hindrance from PEG3 spacers reduces aggregation while maintaining solubility .

Mechanistic Insights

The iEDDA reaction follows a concerted mechanism where the electron-deficient tetrazine reacts with the electron-rich TCO:

  • Tautomerization : Post-reaction, the dihydropyridazine intermediate undergoes pH-dependent tautomerization, influenced by carboxylic acid substituents (e.g., propanoic acid accelerates release at pH <6) .

  • Orientation Effects : Head-to-head click orientation promotes faster release due to proximity-driven protonation .

Comparative Analysis with Related Compounds

CompoundKey FeatureAdvantage Over this compound
TCO-PEG3-BiotinContains TCO for iEDDAFaster kinetics (k2=22.7k_2 = 22.7)
Tetrazine-Amido-PEG3-BiotinAmide linkageImproved solubility in polar solvents
DBCO-PEG3-BiotinDibenzocyclooctyne for SPAACAlternative copper-free click chemistry

Note : this compound balances reaction speed with biocompatibility, making it ideal for live-cell applications .

Experimental Protocols

  • Typical Reaction : Mix this compound (1 equiv.) with TCO-functionalized target in ammonium acetate buffer (pH 4.15). Monitor completion via ESI-MS or HPLC .

  • Case Study : Labeling of BSA with TCO-PEG3-Biotin achieved 100% conversion in 1 hour, confirmed by mass spectrometry .

Scientific Research Applications

Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazine-PEG3-Biotin is primarily utilized in the following ways:

  • Inverse Electron Demand Diels-Alder Reaction (iEDDA): Tetrazines react rapidly with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts. This reaction is characterized by its high selectivity and speed, making it ideal for live-cell imaging and labeling applications .

Table 1: Comparison of Click Chemistry Reactions

Reaction TypeReaction Rate (M⁻¹s⁻¹)Catalyst RequirementBiocompatibility
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10210110^{-2}-10^{-1}YesModerate
Inverse Electron Demand Diels-Alder (iEDDA)11061-10^6NoHigh

Protein Labeling

This compound serves as a powerful tool for protein labeling, enabling researchers to tag proteins with biotin for subsequent detection or purification using streptavidin-based methods.

Case Study: Protein Functionalization

In a study involving bovine serum albumin (BSA), researchers demonstrated that tetrazine conjugation allowed for efficient protein labeling. The reaction between BSA and TCO-PEG3-biotin resulted in a fully functionalized protein within one hour, showcasing the rapid kinetics of the iEDDA reaction .

Antibody-Drug Conjugates (ADCs)

The incorporation of this compound into ADCs allows for targeted delivery of therapeutic agents to cancer cells. The biotin moiety facilitates specific binding to streptavidin-conjugated antibodies, enhancing the therapeutic efficacy.

Table 2: Applications of this compound in ADCs

ApplicationDescription
Targeted Drug DeliveryConjugation to antibodies for selective targeting
Enhanced StabilityStable linkage reduces premature drug release
Improved EfficacyIncreased specificity leads to better therapeutic outcomes

Imaging Applications

This compound is also employed in imaging applications, where it can be used to label cells or tissues for visualization under fluorescence microscopy. The rapid reaction kinetics allow for real-time imaging studies.

Case Study: Live Cell Imaging

In a recent experiment, researchers utilized this compound to label live cancer cells. The biotinylation process was completed within minutes, allowing for immediate imaging and analysis of cellular processes .

Mechanism of Action

The mechanism of action of Tetrazine-PEG3-Biotin involves the rapid and selective reaction of the tetrazine group with strained alkenes or alkynes through the IEDDA reaction. This reaction forms a stable dihydropyridazine linkage, allowing for the efficient labeling and modification of biomolecules. The biotin moiety provides a strong affinity for streptavidin, enabling the capture and detection of the labeled biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its rapid and selective reactivity in the IEDDA reaction, making it highly efficient for bioorthogonal labeling. The combination of tetrazine, PEG, and biotin provides a versatile tool for various scientific applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSRWSXBRMTEML-GNKBHMEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.